1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine

Vue d'ensemble

Description

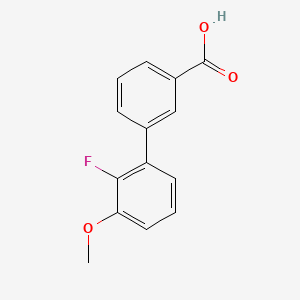

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine, also known as THP-Indazolamine, is a synthetic compound with a wide range of applications in scientific research. This compound has been studied for its potential to be used in drug development and as a laboratory reagent. It has been found to have a range of biochemical and physiological effects, which can be beneficial for both research and medical purposes.

Applications De Recherche Scientifique

A study by Hu et al. (2011) demonstrated the use of copper-catalyzed intramolecular amination to synthesize multi-substituted 2H-indazole and 1H-pyrazole derivatives, highlighting the potential in developing selective ligands for estrogen receptor β (Jian-Jun Hu, Yongfeng Cheng, Yiqing Yang, Yu Rao, 2011).

Research by Revanna et al. (2013) on the synthesis of fluorinated heterocyclic scaffolds using Michael addition and Mannich reaction, demonstrates the compound's relevance in creating novel functionalized carboxymides, useful in medicinal chemistry (C. N. Revanna, G. M. Raghavendra, K. Nandeesh, D. G. Bhadregowda, K. Rangappa, K. Mantelingu, 2013).

A study by Agekyan and Mkryan (2015) explored the synthesis of p-aminobenzoic acid diamides using a 2H-pyran derivative, indicating its utility in organic synthesis and potential pharmaceutical applications (A. A. Agekyan, G. G. Mkryan, 2015).

Dong and Wang (2016) reported on a catalyst-free, four-component reaction including 1H-indazol-6-amine to yield a series of spiro[pyrazole-4,8′-pyrazolo[3,4-f]quinolin]-5(1H)-ones, showcasing the compound's role in producing novel chemical structures (Fang Dong, Xiang‐Shan Wang, 2016).

Propriétés

IUPAC Name |

1-(oxan-2-yl)indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c13-10-4-3-5-11-9(10)8-14-15(11)12-6-1-2-7-16-12/h3-5,8,12H,1-2,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUKYBXQNXUXQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=CC=CC(=C3C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656784 | |

| Record name | 1-(Oxan-2-yl)-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine | |

CAS RN |

1053655-57-4 | |

| Record name | 1-(Oxan-2-yl)-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile](/img/structure/B581145.png)

![6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide](/img/structure/B581148.png)

![5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B581154.png)

![2-Oxazolidinone-4,4,5-d3, 5-(4-morpholinylmethyl-d2)-3-[[(5-nitro-2-furanyl)methylene]amino]-](/img/structure/B581164.png)